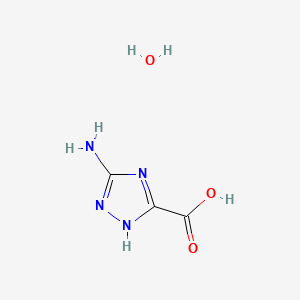

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Description

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS: 304655-78-5) is a heterocyclic compound with the molecular formula C₃H₄N₄O₂·xH₂O (anhydrous FW: 128.09 g/mol). It features a triazole backbone substituted with amino (–NH₂) and carboxylic acid (–COOH) groups, forming a zwitterionic structure. This compound is hygroscopic and slightly soluble in water but dissolves in aqueous alkalis . Its melting point ranges between 178–183°C (with decomposition) .

Properties

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJCUQSNRFXRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583488 | |

| Record name | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206658-93-7, 304655-78-5 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carboxylation of 3-Amino-1,2,4-triazole

One common preparation method involves the carboxylation of 3-amino-1,2,4-triazole by reaction with carbon dioxide under controlled conditions:

- Reactants: 3-amino-1,2,4-triazole and CO₂

- Solvents: Water or ethanol are typical solvents

- Conditions: Elevated temperature and pressure to facilitate carboxyl group formation

- Outcome: Formation of 3-amino-1,2,4-triazole-5-carboxylic acid, which upon crystallization forms the hydrate

This method is favored for its straightforward approach but requires careful control of reaction parameters to optimize yield and purity.

Cyclization of Aminoguanidine Formate

A more industrially relevant and scalable synthesis involves the formation and cyclization of aminoguanidine formate:

- Step 1: Formation of aminoguanidine by condensation of hydrazine hydrate and cyanamide in the presence of an acid (often sulfuric acid)

- Step 2: Conversion of aminoguanidine to its formate salt by reaction with formic acid

- Step 3: Cyclization of aminoguanidine formate by heating at 110–200°C to produce 3-amino-1,2,4-triazole

- Step 4: Subsequent carboxylation or direct isolation as the carboxylic acid hydrate may follow

Key process parameters include:

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature (initial) | 0–10°C | During simultaneous addition of hydrazine hydrate and formic acid to cyanamide |

| pH (initial) | 6–7 | Measured at 4°C |

| Cyclization Temp. | 110–200°C | Heating of aminoguanidine formate |

| Evaporation Temp. | 30–60°C | For concentrating aminoguanidine formate solution |

| pH (reaction) | 7–8 | Maintained during cyclization |

This method yields high purity product with minimized impurities such as dicyandiamide (<0.25%) and avoids gelatinous by-products that complicate filtration.

Alternative Synthetic Routes Using Substituted Hydrazinecarboximidamide Derivatives

Research has also developed efficient methods for preparing 3-amino-1,2,4-triazoles via convergent routes using substituted hydrazinecarboximidamide intermediates:

- These methods involve the formation of key intermediates that cyclize to the triazole core.

- They offer good overall yields and can be adapted for various substituted derivatives.

- Reaction conditions typically involve reflux in polar solvents and controlled pH adjustments to optimize cyclization.

Purification and Crystallization

- The hydrate form is often obtained by crystallization from aqueous or alcoholic solutions.

- Due to the compound’s hygroscopic nature, drying conditions must be carefully controlled to retain the hydrate without decomposition.

- Filtration and washing steps are critical to remove impurities such as dicyandiamide and unreacted starting materials.

- Continuous evaporation under reduced pressure (20–30 torr) helps concentrate the aminoguanidine formate solution before cyclization.

Analytical Data Supporting Preparation

| Technique | Purpose | Key Observations/Parameters |

|---|---|---|

| FT-IR Spectroscopy | Confirm functional groups | C=O stretch ~1700 cm⁻¹; N-H bend ~1600 cm⁻¹ |

| ¹H/¹³C NMR | Structural confirmation | Amino group δ 6.5–7.0 ppm (D₂O/NaOH); carboxylate carbon δ ~175 ppm |

| X-Ray Diffraction | Crystallinity and hydrate confirmation | Matches reference patterns (e.g., ICDD PDF-00-052-1820) |

| Melting Point | Purity and identity check | 178–183°C with decomposition |

These techniques are essential for confirming the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carboxylation of 3-amino-1,2,4-triazole | 3-amino-1,2,4-triazole + CO₂ | Elevated temp & pressure, aqueous/ethanol solvent | Direct method, relatively simple | Requires high pressure equipment |

| Aminoguanidine formate cyclization | Hydrazine hydrate, cyanamide, formic acid | Multi-step: 0–10°C addition, 60–100°C reaction, 110–200°C cyclization | High purity, scalable, industrially viable | Multi-step, requires careful pH control |

| Hydrazinecarboximidamide intermediates | Substituted hydrazinecarboximidamide derivatives | Reflux in polar solvents, controlled pH | Good yields, adaptable for derivatives | More complex synthesis routes |

Research Findings and Practical Considerations

- The aminoguanidine formate cyclization process improves yield and purity, addressing issues of gelatinous by-products and filtration difficulties seen in older methods.

- Solubility challenges in aqueous media can be overcome by forming carboxylate salts under alkaline conditions or using co-solvents like DMSO or DMF.

- Continuous flow reactors and automated systems can enhance production efficiency and reproducibility in industrial settings.

- The hydrate form’s stability and solubility are critical for downstream applications, necessitating precise control over drying and storage conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Chemistry

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate serves as a building block in the synthesis of complex organic molecules and metal-organic frameworks. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can yield derivatives such as triazole oxides.

- Reduction: Converts the carboxylic acid group to alcohols.

- Substitution: The amino group can engage in substitution reactions to form diverse derivatives.

Biology

The compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity: It inhibits key enzymes involved in bacterial cell wall synthesis, showing potential as an antibiotic agent.

- Anticancer Potential: Research indicates that derivatives of this compound may interfere with cancer cell proliferation through enzyme inhibition pathways.

Biological Activity Summary:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial cell wall synthesis | |

| Anticancer | Interferes with cancer cell proliferation | |

| Enzyme Inhibition | Inhibits catalase activity |

Medicine

The compound is being explored for its potential therapeutic applications:

- Catalase Inhibition: Studies show that it effectively inhibits catalase, an enzyme critical for decomposing hydrogen peroxide, which could be beneficial in oxidative stress-related conditions.

Case Study 1: Inhibition of Catalase

A study by Çıkrıkcı and Gençer evaluated the effects of this compound on human erythrocyte catalase at varying pH levels. The research highlighted its potential as a therapeutic agent targeting oxidative stress-related conditions due to its strong inhibition at neutral pH (IC: 23.21 µM) compared to lower pH levels (IC: 49.01 µM) .

Case Study 2: Antimicrobial Evaluation

Research on various triazole derivatives demonstrated that this compound could serve as a lead compound for developing new antibiotics due to its enzyme inhibitory properties against bacterial pathogens .

Mechanism of Action

The mechanism of action of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate Hydrochloride

- Structure : Methyl ester derivative with a –COOCH₃ group instead of –COOH.

- Properties :

- Applications : Intermediate in pharmaceutical synthesis (e.g., JAK3 inhibitors) .

5-Bromo-3-nitro-1,2,4-triazole

- Structure: Nitro (–NO₂) and bromo (–Br) substituents replace –COOH and –NH₂.

- Melting point: 145–147°C .

- Applications : Energetic material precursor; used in explosives and propellants .

Poly(CYA-Cl-AMTAZ) (Triazole-Based Polymer)

- Structure: Copolymer of cyanuric chloride and 3-amino-1,2,4-triazole-5-carboxylic acid .

- Properties :

- Applications : Adsorbent for heavy metals; flame-retardant materials .

3-Amino-1,2,4-Triazole (Hatz)

- Structure : Decarboxylated derivative lacking the –COOH group .

- Properties: Enhanced basicity (pKa ~8.5) due to free amino group . Forms coordination complexes with transition metals (e.g., Cu, Co) .

- Applications : Antifungal agent; precursor to agrochemicals .

| Parameter | This compound | 3-Amino-1,2,4-Triazole (Hatz) |

|---|---|---|

| Chelating Ability | Bidentate (via –COOH and –NH₂) | Monodentate (via –NH₂) |

| Solubility | Water/alkali-soluble | Water-insoluble |

Biological Activity

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATZc) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features both an amino group and a carboxylic acid group on the triazole ring, which contributes to its unique reactivity and biological properties. The hydrate form enhances its solubility, making it suitable for various applications in research and industry .

The biological activity of ATZc primarily stems from its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to significant biological effects:

- Enzyme Inhibition : ATZc inhibits catalase, an important antioxidant enzyme that decomposes hydrogen peroxide. Studies have demonstrated that the IC values for catalase inhibition vary with pH, with the strongest inhibition observed at pH 7.5 (IC: 23.21 µM) and weaker inhibition at lower pH levels (IC: 49.01 µM at pH 5.5) .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting enzymes critical for bacterial cell wall synthesis. This mechanism is similar to other triazole derivatives that have been studied for their antibacterial effects .

Antioxidant Activity

ATZc has been evaluated for its antioxidant potential through catalase activity assays. The inhibition of catalase suggests that it may influence oxidative stress levels in biological systems, which could be beneficial in therapeutic contexts where oxidative damage is a concern.

Antimicrobial Effects

Research has indicated that ATZc displays significant antimicrobial activity against various pathogens. Its ability to disrupt bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Recent studies have explored the potential of ATZc derivatives as anticancer agents. The structural similarities to other known anticancer compounds suggest that ATZc might interfere with cancer cell proliferation through enzyme inhibition pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of ATZc compared to related triazole compounds:

| Compound Name | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| This compound | Catalase inhibition | 23.21 (pH 7.5) | Strongest inhibition at neutral pH |

| 3-Amino-1,2,4-triazole | Antimicrobial activity | Varies | Known for broad-spectrum activity |

| 3,5-Diamino-1,2,4-triazole | Anticancer properties | Varies | Similar mechanism of action |

| 4-Amino-1,2,4-triazole | Enzyme inhibition | Varies | Less potent than ATZc |

Case Studies

- Inhibition of Catalase : A study by Çıkrıkcı and Gençer demonstrated the inhibitory effects of ATZc on human erythrocyte catalase at varying pH levels. This research highlighted the compound's potential as a therapeutic agent targeting oxidative stress-related conditions .

- Antimicrobial Evaluation : Research conducted on various triazole derivatives showed that ATZc could serve as a lead compound in developing new antibiotics due to its enzyme inhibitory properties against bacterial pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions with cyanuric chloride under reflux conditions in polar aprotic solvents (e.g., DMAc) with DIPEA as a base. Solubility challenges during synthesis may require alkaline conditions to form carboxylate salts . Solvothermal methods using Zn(II) salts (e.g., ZnF₂) at elevated temperatures (120–150°C) yield coordination polymers, with reaction times varying between 24–72 hours depending on ligand ratios .

Q. How should researchers address solubility limitations in aqueous experiments?

- Methodological Answer : The compound exhibits poor solubility in water and methanol. To overcome this, dissolve it in alkaline solutions (pH > 9) to form carboxylate salts, or use co-solvents like DMSO/DMF. Post-synthetic modifications, such as grafting onto hydrophilic polymers (e.g., polyaspartic acid), enhance aqueous dispersibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (N-H bend at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for the amino group (δ 6.5–7.0 ppm in D₂O with NaOH) and carboxylate carbon (δ ~175 ppm) .

- XRD : Verify crystallinity and hydrate formation; compare with reference patterns (e.g., ICDD PDF-00-052-1820) .

Advanced Research Questions

Q. How does this compound contribute to metal-organic framework (MOF) design?

- Methodological Answer : The compound acts as a bifunctional ligand in MOFs, coordinating via both the triazole nitrogen and carboxylate oxygen. For example, [ZnF(AmTAZ)] frameworks synthesized via solvothermal methods exhibit nanotubular structures with applications in gas storage. Key variables include Zn(II) salt choice (e.g., Zn(NO₃)₂ vs. ZnF₂) and solvent systems (DMF/ethanol mixtures), which modulate pore size and thermal stability .

Q. What experimental strategies resolve contradictions in corrosion inhibition efficiency data?

- Methodological Answer : Discrepancies in inhibition efficiency (e.g., 70–90% in different studies) arise from variables like pH, temperature, and copolymer grafting ratios. To standardize testing:

- Use electrochemical impedance spectroscopy (EIS) under controlled pH (6–8) and temperature (25–50°C).

- Compare graft copolymers (e.g., polyaspartic acid/AmTAZAc) at fixed molar ratios (1:0.5–1:2) to isolate the ligand’s contribution .

Q. How can computational modeling optimize ligand design for coordination chemistry applications?

- Methodological Answer : Density functional theory (DFT) calculations predict charge distribution and binding energies. For AmTAZAc, analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for metal coordination. Pair with experimental XRD data to validate predicted bond lengths (e.g., Zn-N ≈ 2.05 Å) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing corrosion inhibition dose-response relationships?

- Methodological Answer : Fit data to the Langmuir adsorption isotherm model to calculate Gibbs free energy (ΔG°ads). Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to determine inhibition efficiency (IE%) as a function of concentration. Cross-validate with ANOVA to assess significance of variables like pH and copolymer composition .

Q. How do hydrate vs. anhydrous forms impact crystallographic data interpretation?

- Methodological Answer : The monohydrate form (C₃H₄N₄O₂·H₂O) introduces additional hydrogen bonds, altering unit cell parameters (e.g., increased c-axis length). Use TGA-DSC to quantify water loss (~100–120°C) and Rietveld refinement to distinguish hydrate contributions in XRD patterns .

Safety and Handling

Q. What precautions are necessary for handling this compound in aqueous alkaline conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.